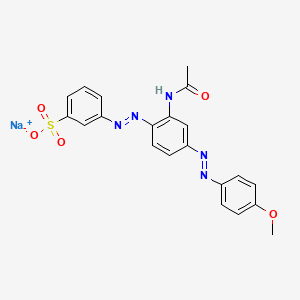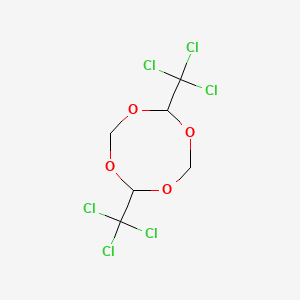
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is a synthetic organic compound characterized by its unique structure, which includes multiple trichloromethyl groups attached to a tetraoxocane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane typically involves the reaction of trichloromethyl precursors with suitable tetraoxocane derivatives. One common method includes the chlorination of 2,6-dimethyl-1,3,5,7-tetraoxocane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, replacing the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular functions. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biocidal properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(trichloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a tetraoxocane ring.
2,6-Bis(trichloromethyl)-4-methylphenol: Contains a phenol ring and a methyl group, offering different reactivity and applications.
2,6-Bis(trichloromethyl)-1,4-dioxane: Features a dioxane ring, providing distinct chemical properties.
Uniqueness
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is unique due to its tetraoxocane ring structure, which imparts specific chemical reactivity and stability
Eigenschaften
CAS-Nummer |
2384-06-7 |
|---|---|
Molekularformel |
C6H6Cl6O4 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
2,6-bis(trichloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C6H6Cl6O4/c7-5(8,9)3-13-1-14-4(6(10,11)12)16-2-15-3/h3-4H,1-2H2 |
InChI-Schlüssel |
CJFJYFUAOSDKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(OCOC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


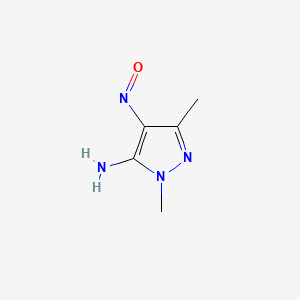
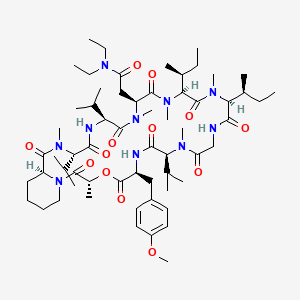
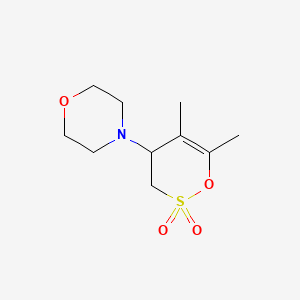
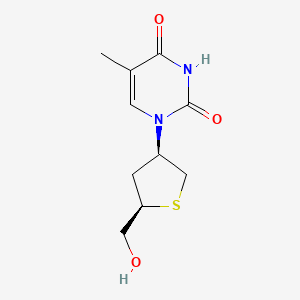
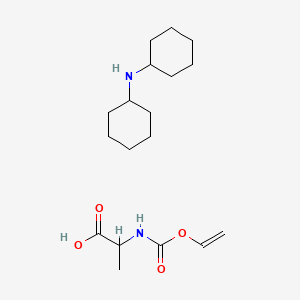
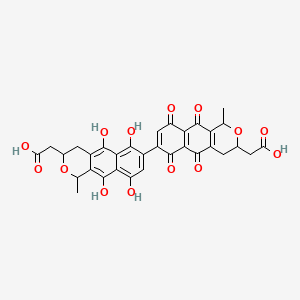
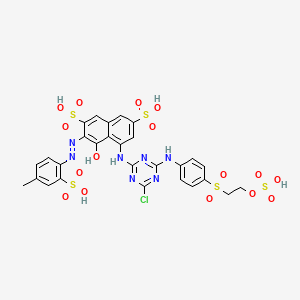
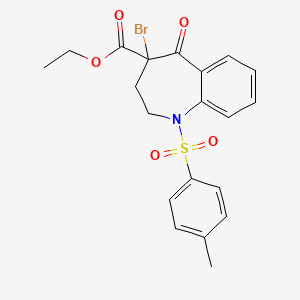
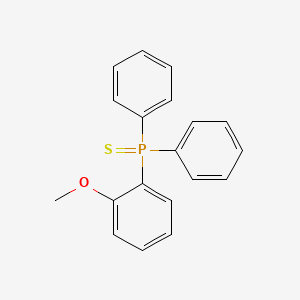
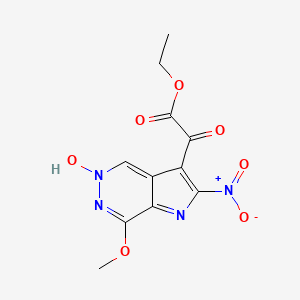
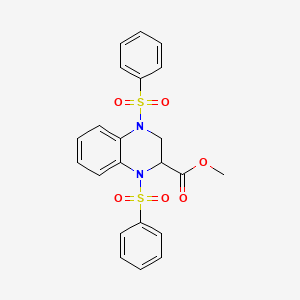
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
